molecular formula C10H18N4O2 B2495384 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-55-6

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2495384
CAS RN: 2101196-55-6
M. Wt: 226.28
InChI Key: JNASUDBDJHRLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy metabolism, making A-769662 a promising target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Mechanism Of Action

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to a cascade of downstream effects, including increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, inhibition of hepatic gluconeogenesis, and regulation of gene expression related to metabolism and inflammation.
Biochemical and Physiological Effects
4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects related to energy metabolism. In skeletal muscle, 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide increases glucose uptake and fatty acid oxidation, leading to increased ATP production and improved insulin sensitivity. In adipose tissue, 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide increases glucose uptake and lipolysis, leading to increased fatty acid oxidation and reduced adiposity. In the liver, 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide inhibits gluconeogenesis and promotes glycogen synthesis, leading to improved glucose homeostasis. 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects in adipose tissue, potentially contributing to its beneficial effects on glucose and lipid metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide for lab experiments is its specificity for AMPK activation, which allows for the study of the downstream effects of AMPK activation without interference from other signaling pathways. However, 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has a relatively short half-life in vivo, which may limit its usefulness for long-term studies. In addition, the synthesis of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide is relatively complex and low-yielding, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the long-term effects of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide on energy metabolism and overall health in animal models and humans. Finally, the potential use of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes warrants further investigation.

Synthesis Methods

The synthesis of 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 2-methoxyethylamine with ethyl 2-chloroacetoacetate to form N-(2-methoxyethyl)-3-oxobutanamide. This compound is then reacted with hydrazine hydrate and acetic acid to form 4-amino-1-isopropylpyrazole-5-carboxamide, which is subsequently reacted with ethyl chloroformate and triethylamine to form 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide. The overall yield of this synthesis method is approximately 15%.

Scientific Research Applications

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been extensively studied in the context of metabolic disorders such as obesity and type 2 diabetes. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of type 2 diabetes. In addition, 4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects in adipose tissue, potentially contributing to its beneficial effects on glucose and lipid metabolism.

properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-2-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)14-9(8(11)6-13-14)10(15)12-4-5-16-3/h6-7H,4-5,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNASUDBDJHRLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)N)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-isopropyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.